2-Hydroxyimino-N-(4-nitro-phenyl)-acetamide
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Overview
Description
2-Hydroxyimino-N-(4-nitro-phenyl)-acetamide is an organic compound characterized by the presence of a hydroxyimino group, a nitro-substituted phenyl ring, and an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxyimino-N-(4-nitro-phenyl)-acetamide typically involves the following steps:
Formation of the Hydroxyimino Group: This can be achieved by the reaction of hydroxylamine with an appropriate precursor, such as an aldehyde or ketone.
Introduction of the Nitro Group: The nitro group can be introduced through nitration reactions, often using a mixture of concentrated nitric acid and sulfuric acid.
Formation of the Acetamide Moiety: This step involves the reaction of an amine with acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and acylation reactions, with careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
2-Hydroxyimino-N-(4-nitro-phenyl)-acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxyimino group can be oxidized to form oxime ethers or nitrile oxides.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The acetamide moiety can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.
Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Oxime ethers or nitrile oxides.
Reduction: Amino-substituted derivatives.
Substitution: Various acetamide derivatives depending on the nucleophile used.
Scientific Research Applications
2-Hydroxyimino-N-(4-nitro-phenyl)-acetamide has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It can serve as a probe or inhibitor in biochemical assays to study enzyme activity or protein interactions.
Industrial Applications: The compound can be used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Hydroxyimino-N-(4-nitro-phenyl)-acetamide depends on its specific application:
Enzyme Inhibition: The compound may act as an inhibitor by binding to the active site of an enzyme, preventing substrate binding and subsequent catalysis.
Receptor Binding: It may interact with specific receptors on cell surfaces, modulating signal transduction pathways.
Chemical Reactivity: The hydroxyimino and nitro groups can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules.
Comparison with Similar Compounds
Similar Compounds
2-Hydroxyimino-N-(4-methoxyphenyl)-acetamide: This compound has a methoxy group instead of a nitro group on the phenyl ring.
2-Hydroxyimino-N-(4-chlorophenyl)-acetamide: This compound has a chloro group instead of a nitro group on the phenyl ring.
2-Hydroxyimino-N-(4-aminophenyl)-acetamide: This compound has an amino group instead of a nitro group on the phenyl ring.
Uniqueness
2-Hydroxyimino-N-(4-nitro-phenyl)-acetamide is unique due to the presence of the nitro group, which imparts distinct electronic and steric properties. This influences its reactivity and interactions with other molecules, making it suitable for specific applications in medicinal chemistry and materials science.
Properties
IUPAC Name |
(2E)-2-hydroxyimino-N-(4-nitrophenyl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O4/c12-8(5-9-13)10-6-1-3-7(4-2-6)11(14)15/h1-5,13H,(H,10,12)/b9-5+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LULLDSAESQNSDI-WEVVVXLNSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C=NO)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1NC(=O)/C=N/O)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17122-62-2 |
Source
|
Record name | NSC201442 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=201442 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
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